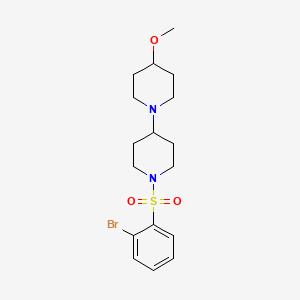

1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1’-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine” is a complex organic compound. It contains a bipiperidine moiety, which is a type of piperidine, a common chemical structure found in various pharmaceutical drugs . The compound also contains a 2-bromophenylsulfonyl group, which is a type of sulfonyl group attached to a brominated phenyl ring .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including the formation of the bipiperidine ring, the introduction of the methoxy group, and the attachment of the 2-bromophenylsulfonyl group . The exact synthesis process would depend on the specific conditions and reagents used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a bipiperidine ring, a methoxy group (-OCH3), and a 2-bromophenylsulfonyl group. The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the bromine atom in the 2-bromophenylsulfonyl group could potentially be replaced by other groups in a substitution reaction . The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties such as melting point, boiling point, solubility in various solvents, and stability under various conditions .科学的研究の応用

Synthesis and Antibacterial Evaluation : A study by Aziz‐ur‐Rehman et al. (2017) highlighted the synthesis of new derivatives containing sulfamoyl and piperidine functionalities, demonstrating valuable antibacterial properties.

Marine-Derived Bromophenol Compounds : Research by Zhao et al. (2004) on bromophenol derivatives from red algae revealed compounds with potential biological activities.

Facile Synthesis of Sulfonyl Chlorides : Kim et al. (1992) developed a method for synthesizing various sulfonyl chlorides, which are crucial in synthetic chemistry. This method includes the use of bromophenyl methoxymethyl sulfides (Kim, Dong-Wook et al., 1992).

Anticancer Activities of Bromophenol Derivatives : A study by Guo et al. (2018) focused on a novel bromophenol derivative, demonstrating significant anticancer activities in human lung cancer cells.

Bioorganic Synthesis Reagents : The development of novel bifunctional crosslinking reagents, such as 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile], by Hosmane et al. (1990) has implications for bioorganic synthesis.

Building Blocks for Molecular Electronics : Stuhr-Hansen et al. (2005) discussed the utility of aryl bromides, including bromophenyl derivatives, as building blocks for molecular wires in electronics (Stuhr-Hansen, N. et al., 2005).

Sulfonation Studies in Organic Chemistry : The sulfonation of biphenyl and its derivatives, a crucial reaction in organic synthesis, was explored by Cerfontain et al. (1994), showing the reactivity of these compounds.

Proton Exchange Membranes in Fuel Cells : Wang et al. (2012) synthesized new copoly(arylene ether sulfone)s containing methoxyphenyl groups, which have potential applications in proton exchange membranes for fuel cells (Wang, Chenyi et al., 2012).

Safety and Hazards

作用機序

Target of Action

Compounds with similar structures, such as 1-[(2-bromophenyl)sulfonyl]-1h-indole, have been reported to have a selective 5-ht6 receptor antagonist effect .

Mode of Action

Based on the structural similarity to other sulfonyl compounds, it may interact with its targets through the sulfonyl group, which can form hydrogen bonds with amino acid residues in the target protein .

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

特性

IUPAC Name |

1-(2-bromophenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O3S/c1-23-15-8-10-19(11-9-15)14-6-12-20(13-7-14)24(21,22)17-5-3-2-4-16(17)18/h2-5,14-15H,6-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXMKTJFGGJEDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Chloro-6-ethylpyridin-4-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2485670.png)

![4-(3,5-Difluorophenyl)-2-[(2-methoxyethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2485672.png)

![5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2485673.png)

![1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2485680.png)

![N-(4-methylbenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2485681.png)

![3-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/no-structure.png)